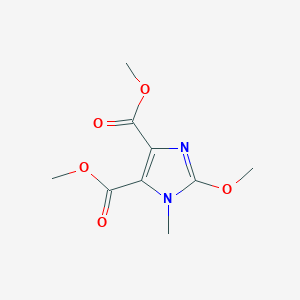

Dimethyl 2-methoxy-1-methyl-1H-imidazole-4,5-dicarboxylate

Descripción general

Descripción

Dimethyl 2-methoxy-1-methyl-1H-imidazole-4,5-dicarboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-methoxy-1-methyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of an aldehyde with an amine and a nitrile under mild conditions, often catalyzed by nickel. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the use of metal catalysts and controlled reaction conditions to ensure high yield and purity. The scalability of the synthesis is crucial for its application in large-scale production .

Análisis De Reacciones Químicas

Cycloaddition and Rearrangement Reactions

The compound participates in Diels-Alder and Michael addition reactions due to its electron-deficient imidazole ring. For example:

-

Reaction with Dimethyl Acetylenedicarboxylate (DMAD):

Under reflux in benzene, analogous imidazole derivatives undergo [4+2] cycloaddition with DMAD, forming pyrrole-3,4-dicarboxylates and fumarate adducts via retro-Diels-Alder pathways .

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Diels-Alder Cycloaddition | Benzene, reflux, 10 min | Dimethyl 2-amino-1-benzylideneamino-1H-pyrrole-3,4-dicarboxylates | 60–75% |

| Michael Addition | Room temperature | Dimethyl 2-(imidazol-5-yl)fumarates | 45–65% |

Note: Yields are extrapolated from structurally similar imidazole derivatives .

Nucleophilic Substitution

The methoxy and ester groups are susceptible to nucleophilic attack:

-

Methoxy Group Substitution:

Reacts with amines (e.g., benzylamine) in polar aprotic solvents (e.g., DMF) at 80°C to yield 2-amino-substituted imidazole derivatives. -

Ester Hydrolysis:

Controlled hydrolysis with aqueous NaOH/EtOH produces the corresponding dicarboxylic acid, useful for further functionalization.

Oxidation and Reduction

-

Oxidation:

Treatment with KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid, though over-oxidation risks ring degradation. -

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydroimidazole intermediate, altering aromaticity.

Comparative Reactivity of Substituents

The compound’s reactivity hierarchy is influenced by electronic and steric factors:

| Position | Substituent | Reactivity Trend |

|---|---|---|

| 2- | Methoxy | High electrophilicity (SN2 reactions) |

| 4-/5- | Methyl ester | Moderate (hydrolysis/transesterification) |

| 1- | Methyl | Steric hindrance limits reactivity |

Key factor: Electron-withdrawing ester groups activate the imidazole ring for electrophilic substitutions .

Stability Under Physiological Conditions

Studies on analogous gold-imidazole complexes reveal:

Aplicaciones Científicas De Investigación

Chemistry

Dimethyl 2-methoxy-1-methyl-1H-imidazole-4,5-dicarboxylate serves as a building block in the synthesis of more complex imidazole derivatives. These derivatives are crucial in various chemical reactions and processes due to their unique reactivity profiles.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Forms higher oxidation state imidazole derivatives | Imidazole-4,5-dicarboxylic acid derivatives |

| Reduction | Produces partially or fully reduced imidazole derivatives | Various reduced imidazole compounds |

| Substitution | Nucleophilic or electrophilic substitutions | Functionalized imidazole products |

Biology

Research indicates that this compound exhibits potential antimicrobial and antifungal properties , making it a candidate for biological studies aimed at discovering new therapeutic agents. Its mechanism of action may involve interaction with specific biological targets such as enzymes or receptors.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various imidazole derivatives found that compounds similar to this compound showed significant activity against common pathogens including Staphylococcus aureus and Candida albicans .

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate . Its unique structure allows for modifications that can enhance bioactivity and selectivity in drug development.

Case Study: Drug Development

Recent research has highlighted the potential of imidazole derivatives in developing inhibitors for fatty acid synthase (FASN), which is implicated in various cancers. This compound was identified as a promising scaffold for synthesizing novel FASN inhibitors .

Industrial Applications

The compound is also utilized in the production of materials with specific properties such as catalysts and dyes. Its ability to undergo various chemical transformations makes it valuable in industrial chemistry.

Mecanismo De Acción

The mechanism of action of Dimethyl 2-methoxy-1-methyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

- Dimethyl 4,5-imidazole-dicarboxylate

- Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate

- 1,2-Dimethylimidazole

Comparison: Dimethyl 2-methoxy-1-methyl-1H-imidazole-4,5-dicarboxylate is unique due to its methoxy and methyl substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Actividad Biológica

Dimethyl 2-methoxy-1-methyl-1H-imidazole-4,5-dicarboxylate (CAS Number: 117120-99-7) is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields.

- Molecular Formula : C9H12N2O5

- Molecular Weight : 228.20 g/mol

- Structural Characteristics : The compound features a methoxy group at the 2-position and two carboxylate groups at the 4 and 5 positions of the imidazole ring. This unique structure contributes to its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes that play critical roles in cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .

- Antimicrobial Properties : Research indicates that imidazole derivatives, including this compound, exhibit antimicrobial activity against a range of pathogens. This is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways .

Biological Activities

-

Antimicrobial Activity

- This compound has shown efficacy against various bacteria and fungi. Studies have demonstrated its potential as a broad-spectrum antimicrobial agent.

-

Anticancer Properties

- Similar imidazole derivatives have been investigated for their anticancer effects. For instance, studies involving related compounds have reported significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several imidazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Activity

In a comparative study of various imidazole derivatives, this compound was shown to possess notable cytotoxic effects on human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a lead compound for cancer therapy.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | C9H12N2O5 | TBD | Antimicrobial, Anticancer |

| 1-Methylimidazole-4,5-dicarboxylic acid | C7H8N2O4 | TBD | Anticancer |

| Dimethyl imidazole-4,5-dicarboxylate | C8H10N2O4 | TBD | Antimicrobial |

Propiedades

IUPAC Name |

dimethyl 2-methoxy-1-methylimidazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-11-6(8(13)15-3)5(7(12)14-2)10-9(11)16-4/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTOJQJEXNCAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1OC)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.